molecular formula C5H8O2S2 B2609335 1,4-Dithiane-2-carboxylic acid CAS No. 261525-42-2

1,4-Dithiane-2-carboxylic acid

Cat. No.: B2609335
CAS No.: 261525-42-2
M. Wt: 164.24
InChI Key: NRMVLYRYIONMBR-UHFFFAOYSA-N
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Description

1,4-Dithiane-2-carboxylic acid is a chemical compound with the CAS Number: 261525-42-2 . It has a molecular weight of 164.25 and its IUPAC name is this compound . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8O2S2/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7) . This indicates that the molecule consists of 5 carbon atoms, 8 hydrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .


Chemical Reactions Analysis

Under light irradiation, a dithiane 2-carboxylic acid can generate a 1,3-dithiane radical capable of performing addition to a variety of Michael acceptors, such as unsaturated ketones, esters, amides, and malonates . This reaction has a broad scope and can yield high results .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 164.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Transformation of Aldehydes and Ketones into Carboxylic Acids

Krohn and Cludius-Brandt (2010) demonstrated the conversion of aldehydes and ketones into corresponding homologous carboxylic acids through a two-step process utilizing 2-(trimethylsilyl)-1,3-dithiane l-oxide. This process involves a modified Peterson olefination followed by acidic cleavage, showcasing the utility of dithiane derivatives in facilitating one-carbon homologation reactions (Krohn & Cludius-Brandt, 2010).

Reductive Dithioacetalization of Carboxylic Acids

Nishino et al. (2017) explored the InI3-TMDS catalyzed reductive dithioacetalization of aromatic and aliphatic carboxylic acids with dithiols, leading to the one-pot preparation of dithiolane and dithiane derivatives. This method also facilitated the oxidative desulfurization of in-situ-formed dithiolane derivatives, producing corresponding aldehydes, illustrating a versatile application in the synthesis of sulfur-containing compounds (Nishino et al., 2017).

Mercury Chelation

Sattler et al. (2013) investigated 1,3-propanedithiols containing carboxylic acid groups for mercury chelation. Their structural characterization revealed that these compounds could effectively reduce the renal burden of mercury in rats, underscoring the potential of dithiane-derived chelating agents in heavy metal detoxification (Sattler et al., 2013).

Trifluoromethylalkyl Derivatives Formation

Sasson and Rozen (2005) utilized 2-alkyl-1,3-dithiane-2-carboxylic acids in reactions with BrF3 to achieve trifluoromethylalkyl derivatives through ionic and radical trifluorodecarboxylation. This method highlights the role of dithiane derivatives in introducing trifluoromethyl groups into organic molecules (Sasson & Rozen, 2005).

Molecular Architectures Synthesis

Ryckaert et al. (2023) reviewed the synthetic applications of 1,4-dithianes, showing their utility in controlled synthesis of carbon–carbon bonds and assembly of complex molecular architectures. The unique reactivity of 1,4-dithianes, compared to more common synthetic blocks, opens avenues for the synthesis of lipids, carbohydrates, and carbocyclic scaffolds (Ryckaert et al., 2023).

Molecular Complexes Formation

Kumar et al. (2002) discussed the crystallization of carboxylic acids with trans-1,4-dithiane-1,4-dioxide, forming complexes through hydrogen bonding. This research contributes to the field of crystal engineering by illustrating the potential of dithiane derivatives in stabilizing molecular complexes (Kumar et al., 2002).

Safety and Hazards

While the specific safety and hazards information for 1,4-Dithiane-2-carboxylic acid was not found, it is generally recommended to avoid breathing in the dust, fume, gas, mist, vapors, or spray of similar compounds . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are also advised .

Mechanism of Action

Target of Action

1,4-Dithiane-2-carboxylic acid is primarily used as a building block in the synthesis of complex molecular architectures . Its primary targets are carbon–carbon bonds, where it harnesses its specific heterocyclic reactivity .

Mode of Action

The mode of action of this compound involves the controlled synthesis of carbon–carbon bonds . This compound can be readily metalated and alkylated, allowing the rapid build-up of target molecules . The sulfur-heterocycle can perform its primary function as a temporary protecting group and be chemoselectively hydrolyzed to afford a carbonyl functional group . Alternatively, the carbon–sulfur bonds can be chemoselectively hydrogenolyzed to reveal a methylene moiety .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of complex molecular architectures . These include pathways leading to the formation of lipids, carbohydrates, and various carbocyclic scaffolds . The versatility of this compound arises from the possibility to chemoselectively cleave or reduce the sulfur-heterocycle to reveal a versatile C2-synthon .

Result of Action

The result of the action of this compound is the formation of complex molecular architectures . It enables the controlled synthesis of carbon–carbon bonds, leading to the assembly of a wide array of complex molecular architectures .

Action Environment

The action of this compound can be influenced by environmental factors such as light. For instance, under light irradiation, a 1,3-dithiane radical capable of performing addition to a variety of Michael acceptors can be generated . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental conditions such as light exposure .

Biochemical Analysis

Biochemical Properties

1,4-Dithiane-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of sulfur-containing compounds. It interacts with enzymes such as thioredoxin reductase, which is crucial for maintaining cellular redox homeostasis by catalyzing the reduction of thioredoxin . This interaction is essential for several cellular processes, including DNA synthesis and repair, and the regulation of oxidative stress. Additionally, this compound can interact with other proteins and biomolecules, potentially influencing their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with thioredoxin reductase can impact the redox state of the cell, thereby affecting signaling pathways that rely on redox-sensitive proteins . This compound may also alter gene expression by influencing transcription factors that are sensitive to the cellular redox environment. Furthermore, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering the flux of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. For example, its interaction with thioredoxin reductase involves binding to the enzyme’s active site, inhibiting or activating its function depending on the cellular context . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream processes. Additionally, this compound may influence gene expression by modulating the activity of transcription factors that respond to changes in the cellular redox state.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various degradation products . These degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing cellular redox homeostasis and protecting against oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key pathway involves its interaction with thioredoxin reductase, which plays a role in the reduction of thioredoxin and the maintenance of cellular redox balance . This interaction can influence the levels of metabolites involved in redox reactions, potentially affecting overall metabolic flux. Additionally, this compound may be metabolized by other enzymes, leading to the formation of metabolites with distinct biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can affect its overall efficacy and potential side effects. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. The subcellular localization of this compound is a critical factor in determining its biochemical effects and potential therapeutic applications.

Properties

IUPAC Name

1,4-dithiane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S2/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMVLYRYIONMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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